![molecular formula C8H5BrN2O2 B1292620 Acide 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylique CAS No. 1000341-77-4](/img/structure/B1292620.png)
Acide 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, also known as 6-Bromopyrrole-3-carboxylic acid, is an organic compound with a molecular formula of C7H5BrNO2. It is a heterocyclic compound that is an important building block for synthesizing a variety of organic molecules. The compound has a broad range of applications in organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Inhibiteurs du récepteur du facteur de croissance des fibroblastes
Le composé a été utilisé dans la conception et la synthèse de dérivés qui agissent comme des inhibiteurs puissants des récepteurs du facteur de croissance des fibroblastes (FGFR) . Les FGFR jouent un rôle essentiel dans divers types de tumeurs, ce qui en fait une cible attrayante pour la thérapie anticancéreuse .
Applications antidiabétiques
Les dérivés du composé peuvent trouver une application dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée, tels que l'hyperglycémie et les affections dans lesquelles une telle réduction de la glycémie est bénéfique .
Activité herbicide
Des dérivés de l'acide indole-3-carboxylique, qui sont structurellement similaires au composé en question, ont été synthétisés et évalués pour leur activité herbicide . Ces composés agissent comme des antagonistes de la protéine réceptrice de l'auxine TIR1, affectant la régulation de la croissance des plantes et la lutte contre les mauvaises herbes .
Inhibiteurs de kinases
Le squelette d'azaindole, qui est présent dans le composé, est utilisé dans la conception d'inhibiteurs de kinases . Les inhibiteurs de kinases sont importants dans le traitement du cancer et d'autres maladies .
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, also known as 6-Bromo-5-azaindole-3-carboxylic acid, is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail upon binding to fibroblast growth factors . The inhibition of FGFRs by 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid prevents this activation, thereby disrupting the downstream signaling pathways .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates several downstream effects, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Analyse Biochimique
Biochemical Properties
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics . This interaction is significant as it can lead to the arrest of the cell cycle and induce apoptosis in cancer cells.
Cellular Effects
The effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to cause G2/M phase cell cycle arrest and promote apoptosis . It influences cell signaling pathways by disrupting microtubule dynamics, which are critical for mitotic spindle formation and chromosome segregation. Additionally, the compound affects gene expression related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid exerts its effects through binding interactions with tubulin. The compound forms hydrogen bonds with specific amino acids in the colchicine-binding site, such as Thrα179 and Asnβ349 . This binding inhibits tubulin polymerization, leading to the destabilization of microtubules. The inhibition of microtubule dynamics interferes with mitotic spindle formation, ultimately causing cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways also influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues. The distribution of the compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is primarily within the cytoplasm, where it interacts with tubulin . The compound’s activity is influenced by its localization, as it needs to be in proximity to microtubules to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-1-6-4(2-11-7)5(3-10-6)8(12)13/h1-3,10H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNSPSNQBACNCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Br)C(=CN2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646776 |
Source


|
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-77-4 |
Source


|
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
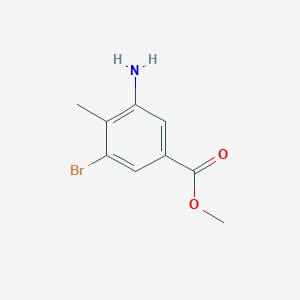

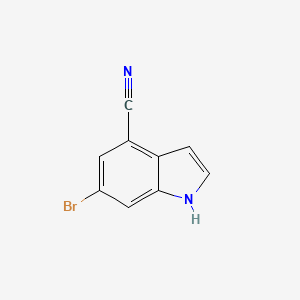
![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)




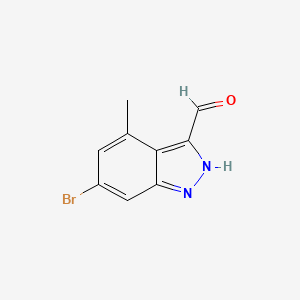
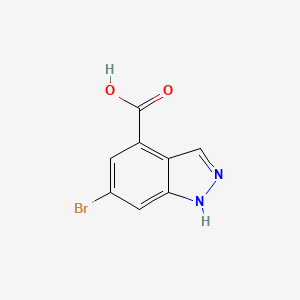
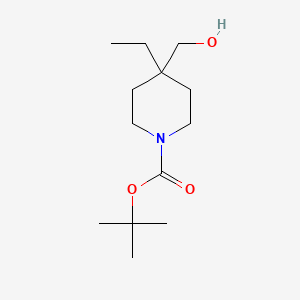

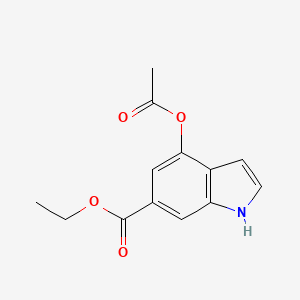
![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)
